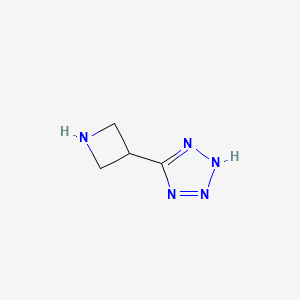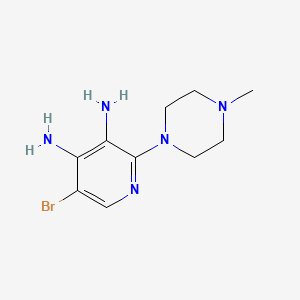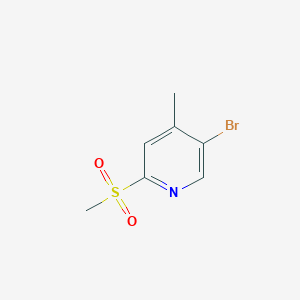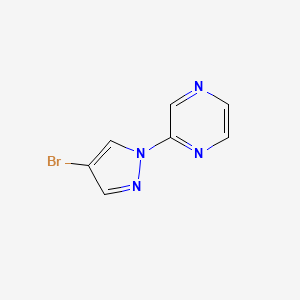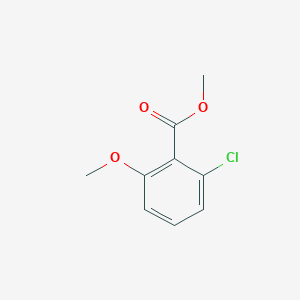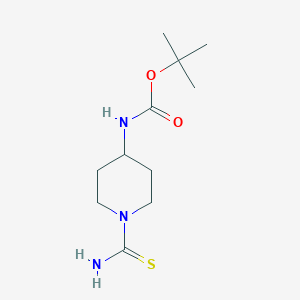![molecular formula C16H22N2O B1526733 Cyclopropyl-[1-(3-Methoxypropyl)-1H-indol-3-ylmethyl]-amin CAS No. 897949-12-1](/img/structure/B1526733.png)
Cyclopropyl-[1-(3-Methoxypropyl)-1H-indol-3-ylmethyl]-amin
Übersicht
Beschreibung
Cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine is a useful research compound. Its molecular formula is C16H22N2O and its molecular weight is 258.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate wurden als antiviral wirksam beschrieben . Zum Beispiel haben bestimmte 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate eine inhibitorische Wirkung gegen Influenza A gezeigt .
Entzündungshemmende Aktivität
Indolderivate wurden auch als entzündungshemmend gefunden . Dies macht sie möglicherweise nützlich bei der Behandlung von Zuständen, die durch Entzündungen gekennzeichnet sind.
Antitumoraktivität
Indolderivate haben sich im Bereich der Onkologie als vielversprechend erwiesen . Beispielsweise wurde festgestellt, dass bestimmte N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-Trimethoxyphenyl)acetamidderivate die Tubulinpolymerisation hemmen, ein Schlüsselfaktor bei der Zellteilung . Dies macht sie zu potenziellen Wirkstoffen für die Entwicklung neuer Krebsmedikamente.
Anti-HIV-Aktivität
Indolderivate wurden als anti-HIV-aktiv gefunden . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für HIV/AIDS eingesetzt werden könnten.
Antioxidative Aktivität
Indolderivate wurden als antioxidativ gefunden . Das bedeutet, dass sie möglicherweise bei der Behandlung von Krankheiten eingesetzt werden könnten, die durch oxidativen Stress verursacht werden.
Antibakterielle Aktivität
Indolderivate wurden als antimikrobiell gefunden . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden könnten.
Antituberkulose-Aktivität
Indolderivate wurden als antituberkulos gefunden . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für Tuberkulose eingesetzt werden könnten.
Antidiabetische Aktivität
Indolderivate wurden als antidiabetisch gefunden . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für Diabetes eingesetzt werden könnten.
Eigenschaften
IUPAC Name |
N-[[1-(3-methoxypropyl)indol-3-yl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-19-10-4-9-18-12-13(11-17-14-7-8-14)15-5-2-3-6-16(15)18/h2-3,5-6,12,14,17H,4,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQDSFRQHLQIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C2=CC=CC=C21)CNC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


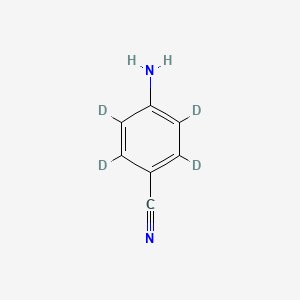
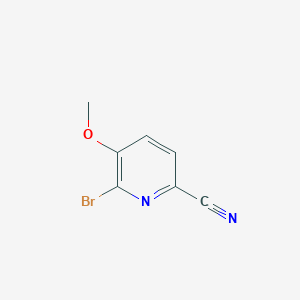
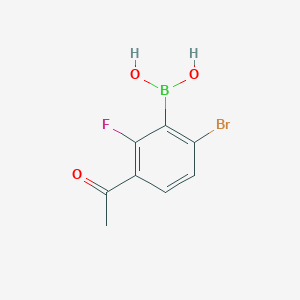
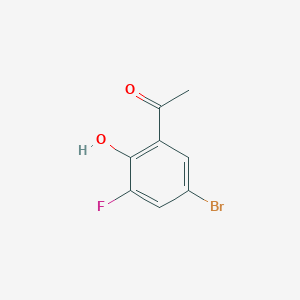
![9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B1526659.png)

